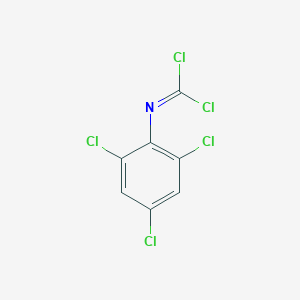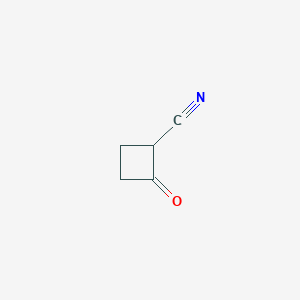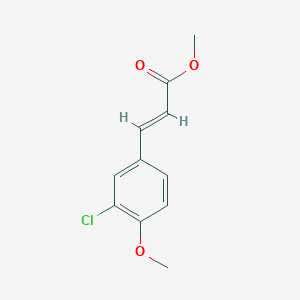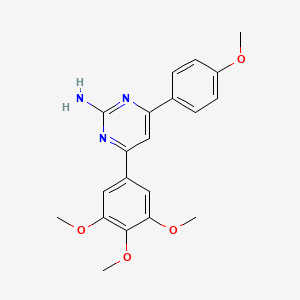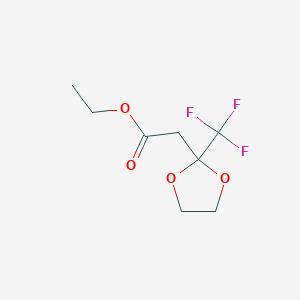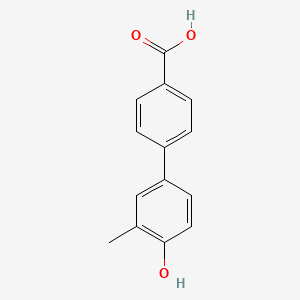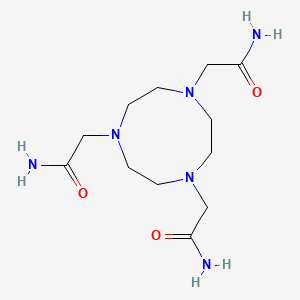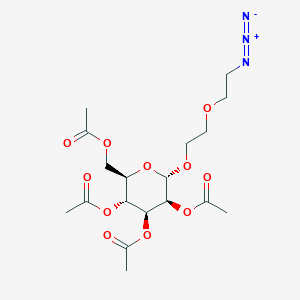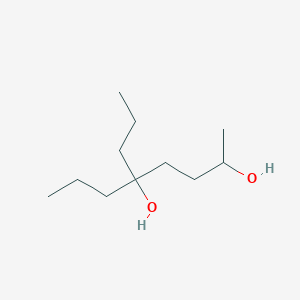
5-Propyl-2,5-octanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propyl-2,5-octanediol (5-POD) is a synthetic, non-toxic, biocompatible, and biodegradable polyol compound. It is a versatile and important chemical building block for the synthesis of various polymers, surfactants, and other compounds for a wide range of applications. 5-POD is also used as a solvent, stabilizer, and lubricant in various industrial and consumer products. In recent years, 5-POD has gained considerable attention due to its potential applications in various fields, such as biomedical research and drug delivery.
Applications De Recherche Scientifique
5-Propyl-2,5-octanediol has a wide range of applications in various scientific research fields. It has been used as a stabilizer for proteins, as a solubilizing agent for drug delivery, as a surfactant for emulsion formation, and as a lubricant for medical devices. It has also been used as a substrate for enzymatic reactions, as a substrate for cell culture, and as a surfactant for drug delivery. Moreover, 5-Propyl-2,5-octanediol has been used in the synthesis of polymers, surfactants, and other compounds for various biomedical applications.
Mécanisme D'action
The mechanism of action of 5-Propyl-2,5-octanediol is based on its ability to interact with proteins and other biomolecules. It can interact with proteins by forming hydrogen bonds and hydrophobic interactions, which can lead to a conformational change of the proteins. This conformational change can result in changes in the protein's activity and function. In addition, 5-Propyl-2,5-octanediol can interact with other biomolecules, such as lipids and carbohydrates, and can affect their structure and function.
Biochemical and Physiological Effects
5-Propyl-2,5-octanediol has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, to modulate the expression of genes, and to affect cell proliferation and differentiation. In addition, 5-Propyl-2,5-octanediol has been shown to affect the permeability of cell membranes, to modulate the activity of transporters, and to affect the activity of signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Propyl-2,5-octanediol in lab experiments is its non-toxic and biocompatible nature. It is also highly soluble in water and organic solvents, making it easy to use in a variety of experiments. In addition, 5-Propyl-2,5-octanediol is relatively stable and has a low vapor pressure, making it suitable for use in a variety of lab experiments. However, 5-Propyl-2,5-octanediol can be toxic to some organisms, and it can interact with proteins and other biomolecules, which can affect the results of experiments.
Orientations Futures
The potential applications of 5-Propyl-2,5-octanediol are vast, and there are many potential future directions for research. One potential direction is the use of 5-Propyl-2,5-octanediol as a drug delivery system. 5-Propyl-2,5-octanediol can be used to solubilize drugs and to target specific tissues and organs. Another potential direction is the use of 5-Propyl-2,5-octanediol as a substrate for enzymatic reactions, as a stabilizer for proteins, and as a surfactant for emulsion formation. Additionally, 5-Propyl-2,5-octanediol can be used to synthesize polymers, surfactants, and other compounds for various biomedical applications. Finally, 5-Propyl-2,5-octanediol can be used as a lubricant for medical devices and as a stabilizer for cell culture.
Méthodes De Synthèse
5-Propyl-2,5-octanediol can be synthesized by a variety of methods, such as the reaction of propylene oxide with 2,5-octanediol, the reaction of propylene oxide with 2,5-octanediol in the presence of a base, and the reaction of propylene oxide with 2,5-octanediol in the presence of an acid catalyst. The most common method of synthesis is the reaction of propylene oxide with 2,5-octanediol in the presence of a base. This reaction produces 5-Propyl-2,5-octanediol in high yields with a good selectivity.
Propriétés
IUPAC Name |
5-propyloctane-2,5-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-4-7-11(13,8-5-2)9-6-10(3)12/h10,12-13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXXTOWSNSTUGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(CCC(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-2,5-octanediol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



